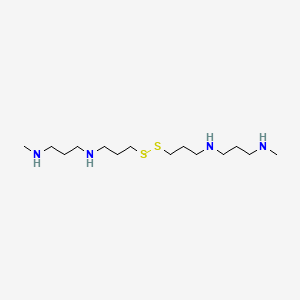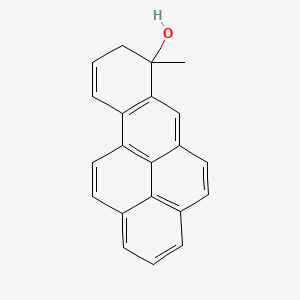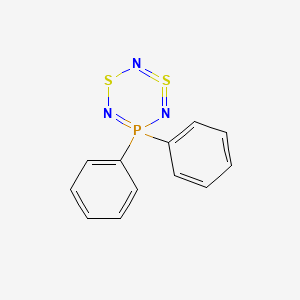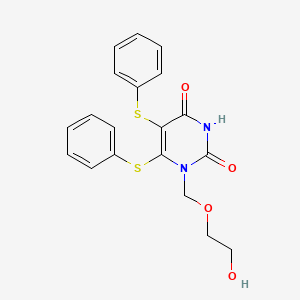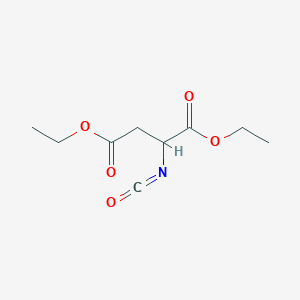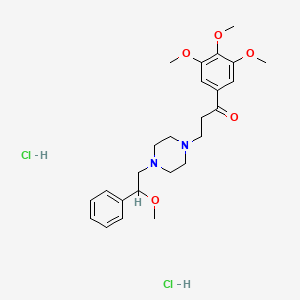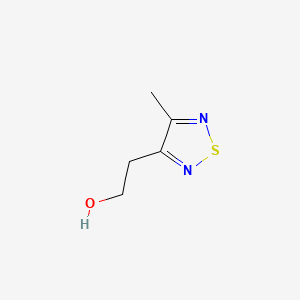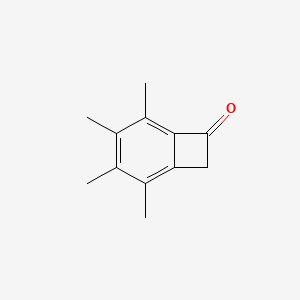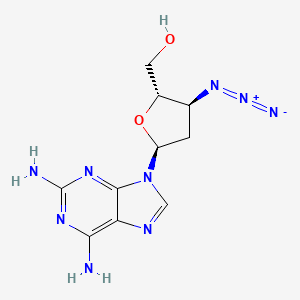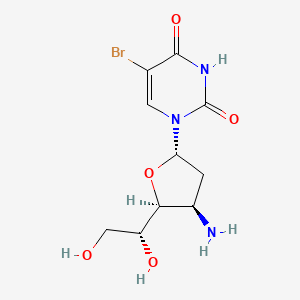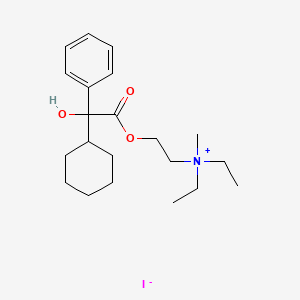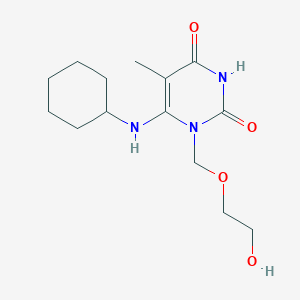
Thymidine, 3'-azido-3'-deoxy-, 5'-hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate is a modified nucleoside analog. It is derived from thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is characterized by the substitution of the 3’-hydroxyl group with an azido group and the esterification of the 5’-hydroxyl group with a hexanoate group. These modifications confer unique properties to the compound, making it useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate typically involves multiple steps:
Protection of the 5’-hydroxyl group: Thymidine is first protected at the 5’-hydroxyl group using a suitable protecting group such as a trityl group.
Azidation at the 3’-position: The 3’-hydroxyl group is then converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.
Deprotection and esterification: The protecting group at the 5’-position is removed, and the free hydroxyl group is esterified with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Types of Reactions:
Substitution Reactions: The azido group at the 3’-position can undergo substitution reactions with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond at the 5’-position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thymidine.
Common Reagents and Conditions:
Sodium azide: Used for azidation reactions.
Hydrogen and palladium catalyst: Used for reduction reactions.
Acidic or basic conditions: Used for ester hydrolysis.
Major Products:
3’-Amino-3’-deoxythymidine: Formed by the reduction of the azido group.
Thymidine and hexanoic acid: Formed by the hydrolysis of the ester bond.
科学的研究の応用
Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate has several applications in scientific research:
Antiviral Research: It is used as a reverse transcriptase inhibitor in the study of viral replication, particularly in the context of HIV research.
Antimicrobial Studies: The compound has been evaluated for its activity against various bacterial strains.
Biochemical Research: It is used to study DNA synthesis and repair mechanisms due to its ability to incorporate into DNA and terminate chain elongation.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting viral and bacterial infections.
作用機序
The primary mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate involves its incorporation into DNA during replication. The azido group at the 3’-position prevents the addition of subsequent nucleotides, effectively terminating DNA chain elongation. This mechanism is particularly effective against rapidly replicating cells, such as viruses and certain bacteria . The compound targets viral reverse transcriptase and bacterial DNA polymerase, inhibiting their activity and preventing genome replication .
類似化合物との比較
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A reduced form of the compound with similar properties but different reactivity.
Thymidine, 3’-azido-3’-deoxy-, 5’-acetate: Another esterified form with different pharmacokinetic properties.
Uniqueness: Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate is unique due to its specific esterification with hexanoic acid, which can influence its lipophilicity and cellular uptake. This modification can enhance its bioavailability and effectiveness in certain applications compared to other similar compounds .
特性
CAS番号 |
130683-71-5 |
|---|---|
分子式 |
C16H23N5O5 |
分子量 |
365.38 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hexanoate |
InChI |
InChI=1S/C16H23N5O5/c1-3-4-5-6-14(22)25-9-12-11(19-20-17)7-13(26-12)21-8-10(2)15(23)18-16(21)24/h8,11-13H,3-7,9H2,1-2H3,(H,18,23,24)/t11-,12+,13+/m0/s1 |
InChIキー |
LUIPEEQBFGQZHM-YNEHKIRRSA-N |
異性体SMILES |
CCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
正規SMILES |
CCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


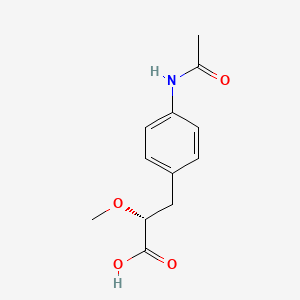
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
